Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate is a complex organic compound with a unique structure It is characterized by the presence of a dichlorovinyl group, a dimethylcyclopropyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 2,2-dichlorovinylcyclopropane with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features
Biological Activity
Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate, commonly referred to as a derivative of permethrin, is a synthetic compound belonging to the class of pyrethroid insecticides. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C13H14Cl2N O3
- Molecular Weight : 303.16 g/mol
- CAS Number : 61898-95-1
- Physical State : Colorless to light yellow liquid
- Solubility : Slightly soluble in chloroform and methanol
This compound exerts its biological effects primarily through:
- Neurotoxicity : It disrupts sodium channel function in the nervous system of insects, leading to paralysis and death. This mechanism is shared with other pyrethroids, which prolong the opening of sodium channels leading to repetitive nerve firing.
- Inhibition of Acetylcholinesterase (AChE) : Similar to organophosphates, this compound may inhibit AChE activity, resulting in the accumulation of acetylcholine at synapses and subsequent overstimulation of cholinergic receptors.
Insecticidal Activity
This compound has demonstrated potent insecticidal properties against a variety of pests:
- Target Species : Effective against common agricultural pests such as aphids, whiteflies, and beetles.
- Mechanism : Acts as a neurotoxin affecting the nervous system of insects.
Toxicity Profile
The toxicity of this compound has been evaluated in various studies:
Study Type | Organism | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Acute Toxicity | Rats | 50 | Increased liver enzymes (ALT and AST), neurotoxic symptoms |
Chronic Toxicity | Mice | 10 | Reproductive and developmental toxicity observed |
Ecotoxicity | Aquatic Organisms | 1.0 | Significant mortality in fish species |
- Mammalian Toxicity : Studies indicate that while this compound exhibits low acute toxicity in mammals compared to other insecticides, chronic exposure may lead to adverse effects on liver function and reproductive health.
- Environmental Impact : Its persistence in the environment raises concerns regarding bioaccumulation and effects on non-target organisms.
Case Study 1: Ecotoxicological Assessment
In a controlled study evaluating the impact on aquatic ecosystems, this compound was introduced into pond mesocosms. Results indicated significant mortality rates among sensitive fish species at concentrations above 1 mg/L over a two-week exposure period. The study highlighted the need for careful management practices to mitigate environmental risks associated with pyrethroid use.
Case Study 2: Chronic Toxicity in Mammals
A long-term study on rats administered with sub-lethal doses of this compound revealed alterations in liver enzyme levels indicative of hepatotoxicity. The study concluded that prolonged exposure could lead to significant health risks and emphasized the importance of monitoring occupational exposure levels among agricultural workers.
Properties
Molecular Formula |
C16H17Cl2NO3 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
methyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C16H17Cl2NO3/c1-16(2)10(8-12(17)18)13(16)14(20)19-11-7-5-4-6-9(11)15(21)22-3/h4-8,10,13H,1-3H3,(H,19,20) |
InChI Key |
HFQAPTUIFKOBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=CC=C2C(=O)OC)C=C(Cl)Cl)C |
Origin of Product |
United States |
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